benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
Benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenesulfonic acid moiety and a pyrazolo[4,3-d]pyrimidin-7-one core, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrazolo[4,3-d]pyrimidin-7-one core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzenesulfonic acid moiety: This step involves sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Functionalization of the pyridine ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially on the pyridine ring, using reagents like sodium ethoxide or piperazine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium ethoxide in ethanol or piperazine in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid: Shares structural similarities but differs in the core structure.
Benzenesulfonic acid derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
The uniqueness of benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one lies in its combination of functional groups and core structure, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C29H43N7O8S2 |
---|---|
Molecular Weight |
681.8 g/mol |
IUPAC Name |
benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C23H37N7O5S.C6H6O3S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29;7-10(8,9)6-4-2-1-3-5-6/h14-15,20-21,25,27H,5-13H2,1-4H3,(H,26,31);1-5H,(H,7,8,9) |
InChI Key |
LLPZBVKCIMMNFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(C(=O)NC(N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)NN1CCOC.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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